4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a methylbenzo[d]thiazolyl group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the benzamide with 2-aminothiophenol under acidic conditions to form the benzo[d]thiazole moiety.
Attachment of the Pyridinylmethyl Group: The final step involves the alkylation of the benzamide with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide: Lacks the pyridinylmethyl group.
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the methyl group on the benzamide core.
4-methyl-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the methyl group on the thiazole ring.
Uniqueness
4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both the methylbenzo[d]thiazolyl and pyridinylmethyl groups, which confer distinct chemical and biological properties
Biological Activity
4-Methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, a pyridine group, and a benzamide structure. The synthesis typically involves the following steps:
- Formation of the Benzothiazole Ring : This is achieved by reacting 2-aminothiophenol with suitable aldehydes under acidic conditions.
- Pyridine Coupling : The benzothiazole derivative is then coupled with pyridine derivatives using bases like potassium carbonate.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with benzothiazole structures have been shown to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death. A study demonstrated that certain benzothiazole derivatives selectively inhibited the growth of cancer cells, highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against various bacterial strains. For example, modifications in the thiazole ring can enhance antibacterial potency against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 31.25 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been documented, with several studies indicating that these compounds can inhibit inflammatory pathways. This is particularly relevant in conditions like arthritis and other inflammatory diseases where thiazole-based compounds may serve as therapeutic agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Structural Feature | Effect on Activity |
---|---|
Benzothiazole Moiety | Enhances anticancer activity through apoptosis induction |
Pyridine Group | Contributes to antimicrobial properties |
Nitro Group | Increases reactivity and potential biological interactions |
Research has shown that specific substitutions on the benzothiazole and pyridine rings can significantly alter the biological profile of these compounds, making it essential to explore various analogs for improved efficacy.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Study : A series of benzothiazole derivatives were tested against U937 and MCF-7 cancer cell lines, revealing promising anticancer activity attributed to their ability to induce apoptosis through caspase activation .
- Antimicrobial Evaluation : A study assessed various thiazole derivatives for their antibacterial properties, identifying several compounds with potent activity against multi-drug resistant strains .
- Inflammation Models : In vitro models demonstrated that thiazole derivatives could effectively reduce pro-inflammatory cytokine levels, supporting their use in treating inflammatory conditions .
Properties
IUPAC Name |
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-9-11-17(12-10-15)21(26)25(14-18-7-3-4-13-23-18)22-24-20-16(2)6-5-8-19(20)27-22/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHASLHBBBHYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.